molecular formula C6H9O4P B14155058 Iqciaqzimsfuir-uhfffaoysa- CAS No. 93672-50-5

Iqciaqzimsfuir-uhfffaoysa-

Cat. No.: B14155058
CAS No.: 93672-50-5
M. Wt: 176.11 g/mol
InChI Key: IQCIAQZIMSFUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Iqciaqzimsfuir-uhfffaoysa-” is a unique chemical compound with a specific molecular structure It is identified by its InChIKey, which is a standardized identifier for chemical substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Iqciaqzimsfuir-uhfffaoysa-” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “Iqciaqzimsfuir-uhfffaoysa-” is scaled up using optimized processes that maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“Iqciaqzimsfuir-uhfffaoysa-” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, solvent type, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“Iqciaqzimsfuir-uhfffaoysa-” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “Iqciaqzimsfuir-uhfffaoysa-” involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

93672-50-5

Molecular Formula

C6H9O4P

Molecular Weight

176.11 g/mol

IUPAC Name

2,8,9-trioxa-1λ5-phosphatricyclo[3.3.1.13,7]decane 1-oxide

InChI

InChI=1S/C6H9O4P/c7-11-8-4-1-5(9-11)3-6(2-4)10-11/h4-6H,1-3H2

InChI Key

IQCIAQZIMSFUIR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1OP(=O)(O2)O3

Origin of Product

United States

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